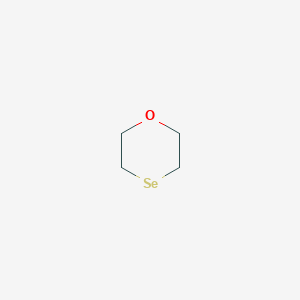
1,4-Oxaselenane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Oxaselenane is a heterocyclic compound with the molecular formula C4H8OSe. It is a six-membered ring containing one oxygen and one selenium atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Oxaselenane can be synthesized through the reaction of selenium dichloride or selenium dibromide with diallyl ether. The reaction proceeds regio- and stereoselectively, yielding cis-3,5-bis(chloromethyl)-1,4-oxaselenane with a 70% yield when using selenium dichloride. When selenium dibromide is used, 3,5-bis(bromomethyl)-1,4-oxaselenane is formed as a mixture of cis and trans diastereomers with a 76% yield .
Industrial Production Methods
The regioselectivity and stereoselectivity of the reaction make it a promising method for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1,4-Oxaselenane undergoes various chemical reactions, including:
Oxidation: The selenium atom in this compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming derivatives such as 3,5-bis(halomethyl)-1,4-oxaselenanes
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like selenium dichloride or selenium dibromide
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: 3,5-bis(halomethyl)-1,4-oxaselenanes
Scientific Research Applications
1,4-Oxaselenane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-oxaselenane involves its ability to undergo various chemical transformations due to the presence of selenium. Selenium’s unique redox properties allow it to participate in oxidation-reduction reactions, making it a valuable component in biological systems and synthetic chemistry . The molecular targets and pathways involved in its biological activity are still under investigation, but its potential as an antioxidant and enzyme modulator is of particular interest .
Comparison with Similar Compounds
1,4-Oxaselenane can be compared to other selenium-containing heterocycles, such as:
1,4-Oxathiane: Contains sulfur instead of selenium.
1,4-Oxasulfane: Another sulfur analog.
1,4-Oxatellurane: Contains tellurium instead of selenium
Uniqueness
This compound’s uniqueness lies in the presence of selenium, which imparts distinct redox properties and reactivity compared to its sulfur and tellurium analogs. These properties make it a valuable compound for developing new materials and exploring biological applications .
Properties
CAS No. |
5368-46-7 |
|---|---|
Molecular Formula |
C4H8OSe |
Molecular Weight |
151.08 g/mol |
IUPAC Name |
1,4-oxaselenane |
InChI |
InChI=1S/C4H8OSe/c1-3-6-4-2-5-1/h1-4H2 |
InChI Key |
QSWOKQHDQIECPD-UHFFFAOYSA-N |
Canonical SMILES |
C1C[Se]CCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


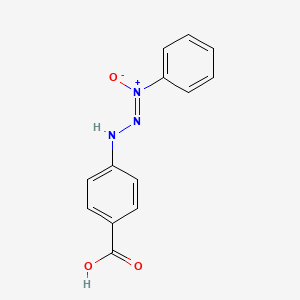
![2,5-Bis[(benzylamino)methyl]benzene-1,4-diol](/img/structure/B14729800.png)
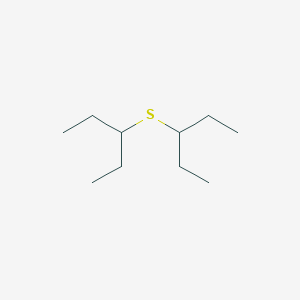
![2-({[2-(Pyridin-2-yl)ethyl]sulfanyl}methyl)pyridine](/img/structure/B14729806.png)

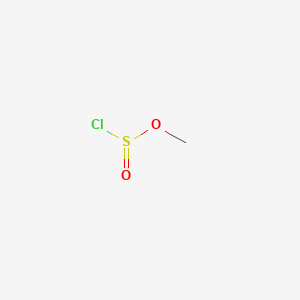
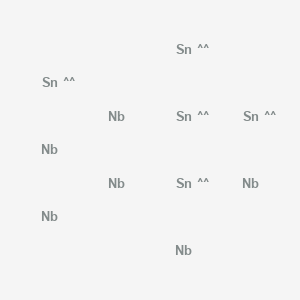
![[1,1'-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-2'-methyl-](/img/structure/B14729844.png)
![n-[(2-Chlorophenyl)carbamoyl]octadecanamide](/img/structure/B14729852.png)
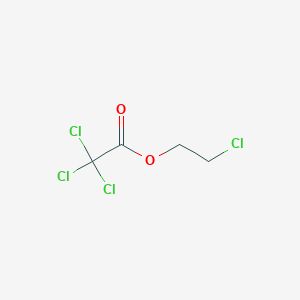

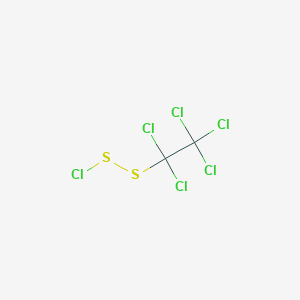

![(1S,2R,5S,7S,10S,11S,14S)-10,14-dimethyl-16-azahexacyclo[12.11.0.02,11.05,10.015,24.017,22]pentacosa-15,17,19,21,23-pentaen-7-ol](/img/structure/B14729875.png)
